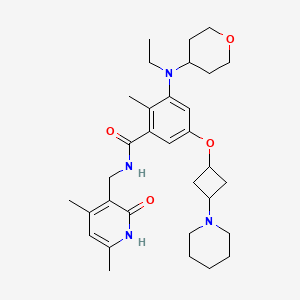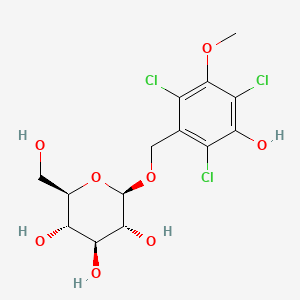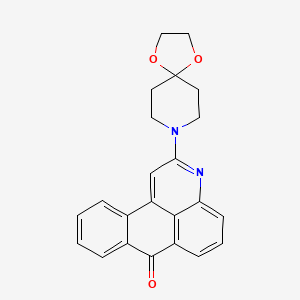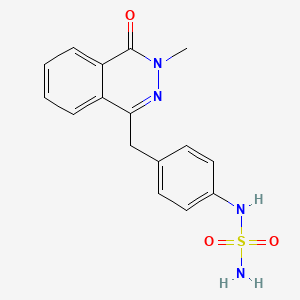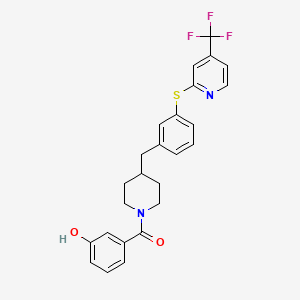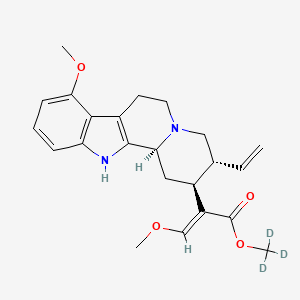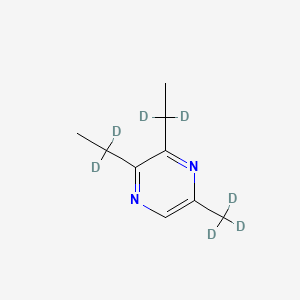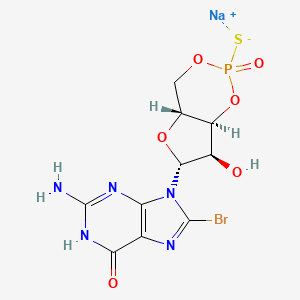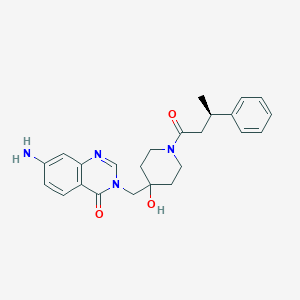
Gageotetrin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gageotetrin A is an antimicrobial peptide derived from the marine bacterium Bacillus subtilis. It has shown promising antibacterial and antifungal activities, making it a potential candidate for various applications in medicine and industry .
準備方法
Gageotetrin A is synthesized through a hybrid biosynthesis pathway involving post-translational modifications such as lipidation. The preparation of this compound involves the use of specific reagents and conditions to achieve the desired structure. For instance, the preparation of the (S)- and ®-MTPA esters of 3-hydroxy fatty acids involves dissolving the compound in pyridine and stirring at room temperature .
化学反応の分析
Gageotetrin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Gageotetrin A has a wide range of scientific research applications In chemistry, it is used as a model compound for studying antimicrobial peptides In biology, it is studied for its antibacterial and antifungal propertiesIn industry, it can be used as a preservative or a biocontrol agent .
作用機序
The mechanism of action of Gageotetrin A involves disrupting the integrity of microbial cell membranes. It achieves this by interacting with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is similar to other antimicrobial peptides, which target the cell membrane to exert their effects .
類似化合物との比較
Gageotetrin A is unique due to its simpler molecular design compared to other antimicrobial peptides like daptomycin. Similar compounds include gageotetrin B, gageopeptides A-D, and peptide F3. These compounds share similar antimicrobial properties but differ in their specific structures and mechanisms of action .
特性
分子式 |
C25H46N2O7 |
|---|---|
分子量 |
486.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N2O7/c1-5-18(4)11-9-7-6-8-10-12-19(28)16-22(29)26-20(13-14-23(30)31)24(32)27-21(25(33)34)15-17(2)3/h17-21,28H,5-16H2,1-4H3,(H,26,29)(H,27,32)(H,30,31)(H,33,34)/t18?,19-,20+,21+/m1/s1 |
InChIキー |
BMMGKKOOKSVEEE-IWORHSITSA-N |
異性体SMILES |
CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
正規SMILES |
CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


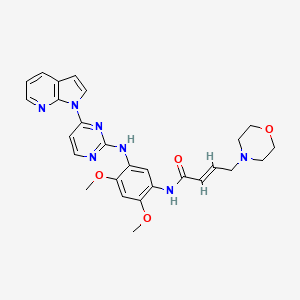
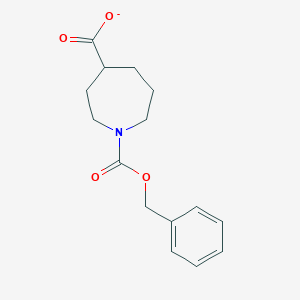
![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
